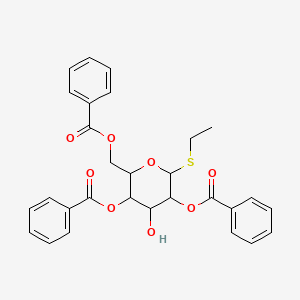![molecular formula C43H52N2O14S2 B13385350 3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid](/img/structure/B13385350.png)
3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid and 3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid are complex organic compounds characterized by their unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include commercially available precursors such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The key steps in the synthesis involve the formation of oxazole rings, which are crucial for the final structure of the compounds .
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for their potential therapeutic properties, including anti-diabetic activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, they may act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid and glucose metabolism . The binding of these compounds to PPARs can modulate the expression of genes involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotonic acid: A mono carboxylic acid with a similar structural framework.
Isocrotonic acid: Another isomer of butenoic acid with comparable properties.
3-Butenoic acid: Shares structural similarities with the target compounds.
Uniqueness
The uniqueness of 3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid and 3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid lies in their specific functional groups and the potential for diverse applications in various fields. Their ability to interact with PPARs and other molecular targets sets them apart from simpler analogs.
Propriétés
Formule moléculaire |
C43H52N2O14S2 |
|---|---|
Poids moléculaire |
885.0 g/mol |
Nom IUPAC |
3-ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid |
InChI |
InChI=1S/C22H27NO7S.C21H25NO7S/c1-4-29-23-16(2)21(22(24)25)15-18-7-9-19(10-8-18)28-14-13-17-5-11-20(12-6-17)30-31(3,26)27;1-15(22-27-2)20(21(23)24)14-17-6-8-18(9-7-17)28-13-12-16-4-10-19(11-5-16)29-30(3,25)26/h5-12,21H,4,13-15H2,1-3H3,(H,24,25);4-11,20H,12-14H2,1-3H3,(H,23,24) |
Clé InChI |
HBBYDBGYLMYIRM-UHFFFAOYSA-N |
SMILES canonique |
CCON=C(C)C(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O.CC(=NOC)C(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385307.png)
![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)

![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
![2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate](/img/structure/B13385336.png)



